N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
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Description
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Biological Activity
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various functional groups, including a methoxybenzyl moiety and a thioxo-quinazoline structure, which may enhance its pharmacological profiles. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S, with a molecular weight of approximately 437.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C21H24N4O2S |
Molecular Weight | 437.5 g/mol |
IUPAC Name | N-(4-methoxyphenyl)methyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that integrate various chemical reactions to form the desired structure. The process often includes the formation of the thioxo-quinazoline moiety through cyclization reactions involving appropriate precursors such as 2-aminobenzoic acids and isothiocyanates.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing quinazoline structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Activity
The presence of the thiazole moiety in related compounds has been linked to antimicrobial properties. Compounds with structural similarities have exhibited activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may involve:
- Inhibition of Enzymatic Activity : Compounds with quinazoline cores are known inhibitors of various enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in malignant cells through mitochondrial pathways .
Case Studies
- Antitumor Studies : A study evaluated the cytotoxic effects of quinazoline derivatives on lung cancer cell lines (HCC827 and NCI-H358). The IC50 values indicated significant cytotoxicity at concentrations as low as 6 μM for some derivatives, suggesting a promising therapeutic index for further development .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole-containing compounds against resistant bacterial strains. The results showed effective inhibition at concentrations ranging from 10 to 50 μg/mL, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Properties
CAS No. |
689265-94-9 |
---|---|
Molecular Formula |
C24H28N4O2S |
Molecular Weight |
436.57 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChI Key |
PGALQVPLXMPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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